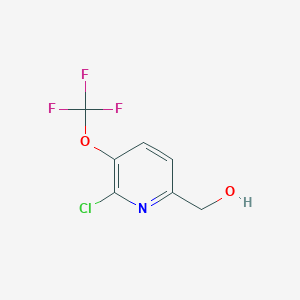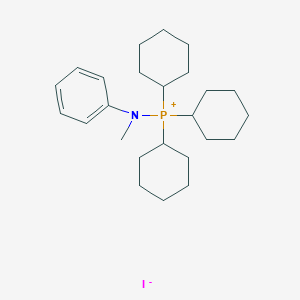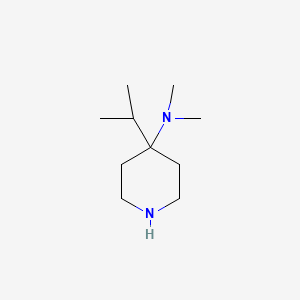
4-Isopropyl-N,N-dimethyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-N,N-dimethyl-4-piperidinamine is a chemical compound with the molecular formula C10H22N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-N,N-dimethyl-4-piperidinamine typically involves the reaction of piperidine with isopropyl and dimethylamine groups. One common method is the reductive amination of 4-piperidone with isopropylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-N,N-dimethyl-4-piperidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
4-Isopropyl-N,N-dimethyl-4-piperidinamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-N,N-dimethyl-4-piperidinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 4-Isopropyl-N-methyl-4-piperidinamine
- 4-Isopropyl-N,N-diethyl-4-piperidinamine
- 4-Isopropyl-N,N-dimethyl-3-piperidinamine
Comparison: Compared to similar compounds, 4-Isopropyl-N,N-dimethyl-4-piperidinamine is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)10(12(3)4)5-7-11-8-6-10/h9,11H,5-8H2,1-4H3 |
Clave InChI |
RCZNEDJRDATMSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCNCC1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
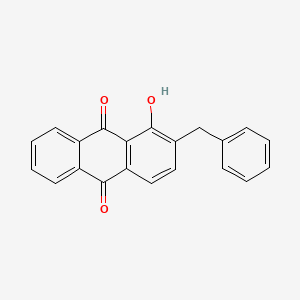
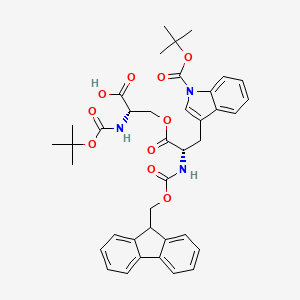

![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
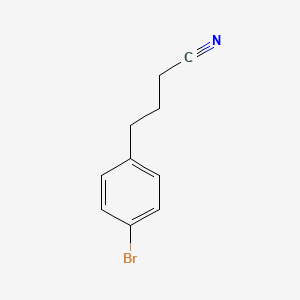
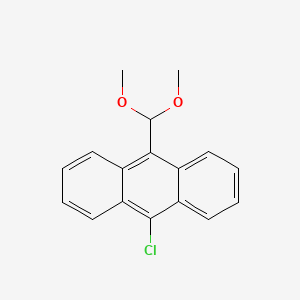
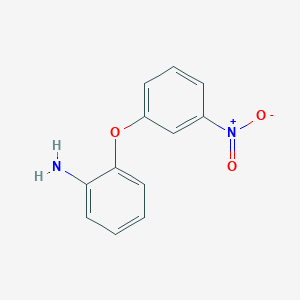
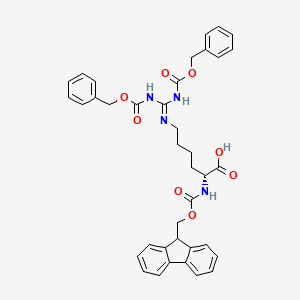
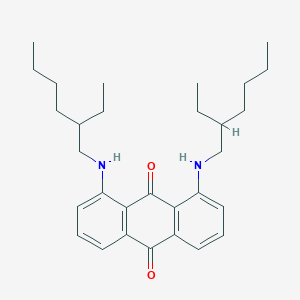
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)
